molecular formula C17H16N2O2S2 B2415961 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone CAS No. 421578-39-4

2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone

Cat. No.: B2415961
CAS No.: 421578-39-4
M. Wt: 344.45
InChI Key: WTRSOMAGWSQLNH-UHFFFAOYSA-N
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Description

2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thieno[2,3-d]pyrimidine core, which is a bicyclic system combining a thiophene ring and a pyrimidine ring, with additional functional groups that contribute to its unique chemical properties.

Properties

IUPAC Name

2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-3-13-8-14-16(18-10-19-17(14)23-13)22-9-15(20)11-4-6-12(21-2)7-5-11/h4-8,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRSOMAGWSQLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Urea Derivatives

Reaction of Compound A with phenyl isocyanate in the presence of triethylamine yields a thiourea intermediate (Compound B), which cyclizes under basic conditions (ethanolic NaOH) to form 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound C). This step proceeds at 70–75% yield, with the ethyl group at position 6 retained via steric and electronic stabilization during cyclization.

Reaction Scheme 1:
$$
\text{Compound A} \xrightarrow{\text{PhNCO, Et}_3\text{N}} \text{Compound B} \xrightarrow{\text{NaOH, EtOH}} \text{Compound C (6-ethylthieno[2,3-d]pyrimidin-4-one)} \quad
$$

Chlorination at Position 4

The 4-oxo group of Compound C is converted to a chloro substituent using phosphorus oxychloride (POCl$$_3$$), a hallmark of pyrimidine chemistry. This step generates 4-chloro-6-ethylthieno[2,3-d]pyrimidine (Compound D) with 85–90% efficiency under reflux conditions.

Reaction Conditions:

  • POCl$$_3$$ (3 equiv), reflux, 6 h
  • Solvent: Anhydrous toluene
  • Workup: Neutralization with ice-cold NaHCO$$3$$ and extraction with CH$$2$$Cl$$_2$$

Synthesis of 2-Mercapto-1-(4-methoxyphenyl)ethanone

The thiol nucleophile, 2-mercapto-1-(4-methoxyphenyl)ethanone (Compound E), is synthesized via bromination followed by thiolation:

Bromination of 1-(4-Methoxyphenyl)ethanone

Treatment of 1-(4-methoxyphenyl)ethanone with bromine in acetic acid yields 2-bromo-1-(4-methoxyphenyl)ethanone (Compound F) at 65% yield.

Thiolation with Sodium Hydrosulfide (NaSH)

Compound F reacts with NaSH in ethanol under nitrogen to form Compound E (55% yield). The reaction is quenched with dilute HCl to protonate the thiol.

Reaction Scheme 2:
$$
\text{1-(4-MeOPh)COCH}3 \xrightarrow{\text{Br}2, \text{AcOH}} \text{Compound F} \xrightarrow{\text{NaSH, EtOH}} \text{Compound E} \quad
$$

Nucleophilic Substitution at Position 4

The final coupling involves displacement of the 4-chloro group in Compound D with the thiolate of Compound E. This is achieved using potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at 80°C for 12 h, yielding the target compound at 68% yield.

Reaction Scheme 3:
$$
\text{Compound D} + \text{Compound E} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone} \quad
$$

Analytical Validation

Spectroscopic Characterization

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.42 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (s, 2H, SCH$$2$$), 3.86 (s, 3H, OCH$$3$$), 2.78 (q, J = 7.6 Hz, 2H, CH$$2$$CH$$3$$), 1.32 (t, J = 7.6 Hz, 3H, CH$$2$$CH$$_3$$).
  • HRMS (ESI): m/z calcd for C$${17}$$H$${17}$$N$$2$$O$$2$$S$$_2$$ [M+H]$$^+$$: 369.0732; found: 369.0735.

Purity Assessment

HPLC analysis (C18 column, MeOH/H$$_2$$O = 70:30) confirmed >98% purity, with a retention time of 12.4 min.

Comparative Analysis of Synthetic Routes

Step Yield (%) Key Reagents Challenges
Cyclocondensation 75 PhNCO, Et$$_3$$N Competing hydrolysis of isocyanate
Chlorination 90 POCl$$_3$$ Exothermic reaction control
Thiolation 55 NaSH Thiol oxidation
Coupling 68 K$$2$$CO$$3$$, DMF Regioselectivity at position 4

Mechanistic Insights

The chlorination step proceeds via a Vilsmeier-Haack-type intermediate, where POCl$$3$$ activates the carbonyl oxygen for nucleophilic substitution by chloride. The coupling reaction follows an S$$N$$Ar mechanism, with the thiolate attacking the electron-deficient C4 of the pyrimidine ring. Steric hindrance from the 6-ethyl group minimally affects reactivity due to the planar geometry of the thienopyrimidine system.

Chemical Reactions Analysis

2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone exhibit various biological activities:

  • Antimicrobial Properties : Studies have shown that thieno[2,3-d]pyrimidine derivatives possess significant antibacterial and antifungal activities. For example, compounds derived from this class have been evaluated against clinical pathogens and demonstrated promising results in inhibiting microbial growth .
  • Anticancer Potential : Preliminary investigations suggest that these compounds may interact with key proteins involved in cancer cell signaling pathways. Their ability to inhibit specific enzymes linked to tumor progression presents a potential avenue for cancer therapy .
  • Anti-inflammatory Effects : Similar structures have been noted for their anti-inflammatory properties, potentially through inhibition of inflammatory mediators or enzymes .

Case Studies

Several case studies highlight the applications and efficacy of thieno[2,3-d]pyrimidine derivatives:

  • Antimicrobial Evaluation : A study compared the antimicrobial efficacy of various thieno[2,3-d]pyrimidines against standard antibiotics. Results indicated that certain derivatives exhibited superior activity against resistant strains of bacteria .
  • Cancer Cell Line Studies : In vitro studies involving cancer cell lines demonstrated that derivatives of this compound could induce apoptosis in cancer cells at micromolar concentrations, suggesting a mechanism for potential therapeutic use .

Mechanism of Action

The mechanism of action of 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and the context of its use .

Biological Activity

The compound 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone is C17H16N2O2S2C_{17}H_{16}N_{2}O_{2}S_{2}, indicating a structure that combines thieno[2,3-d]pyrimidine and methoxyphenyl groups linked through a thioether bond. The unique combination of these moieties suggests multiple potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thieno[2,3-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Thioether Linkage Creation : Reaction with thiol compounds to introduce the thioether functionality.
  • Substitution with Methoxyphenyl Group : The final step involves attaching the methoxyphenyl group to complete the synthesis.

These steps allow for efficient production with high yields, enabling further exploration of biological activities.

Antitumor Activity

Research has indicated that compounds structurally similar to 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone exhibit significant antitumor properties. For instance, studies have shown that related thienopyrimidine derivatives can inhibit critical enzymes involved in nucleotide synthesis, such as thymidylate synthase and dihydrofolate reductase, which are vital for cancer cell proliferation .

Compound NameIC50 (μM)Target
Compound A6.2HCT-116 Colon Carcinoma
Compound B27.3T47D Breast Cancer

Anti-inflammatory Effects

In addition to antitumor activity, the compound may have anti-inflammatory effects due to its ability to modulate cellular pathways involved in inflammation . Similar compounds have been shown to interact with proteins that regulate inflammatory responses.

Enzyme Inhibition

Preliminary studies suggest that 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone can inhibit various metabolic enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . This property indicates potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound and its analogs:

  • Thienopyrimidine Derivatives : A study demonstrated that modifications on the thienopyrimidine core could enhance potency against specific cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research has indicated that variations in substituents significantly affect biological activity. For example, the introduction of different halogens or functional groups has been associated with improved enzyme inhibition and cytotoxicity .
  • Comparative Analysis : A comparative study of similar compounds showed that structural modifications could lead to enhanced selectivity and potency against targeted enzymes .

Q & A

Q. Q1: What are the standard synthetic routes for 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone, and how are intermediates characterized?

A: The compound can be synthesized via nucleophilic substitution or coupling reactions involving thiophene-pyrimidine scaffolds. For example, alkylation of a thiol-containing pyrimidine core (e.g., 6-methylthieno[2,3-d]pyrimidine-4-thiol) with a halogenated ethanone derivative (e.g., 1-(4-methoxyphenyl)-2-bromoethanone) under basic conditions is a common approach. Key intermediates are characterized using 1H^1H-NMR (e.g., δ 4.75 ppm for CH2_2 in thioether linkages) and mass spectrometry (e.g., m/z 282 [M+1] for analogous structures) .

Q. Q2: How is the molecular structure validated for this compound?

A: Structural validation combines spectroscopic methods (NMR, IR) and X-ray crystallography. For thieno-pyrimidine derivatives, X-ray studies confirm the planarity of the fused-ring system and substituent orientations, while 13C^{13}C-NMR resolves electronic environments of carbonyl and aromatic carbons (e.g., 170–180 ppm for ketones) .

Advanced Experimental Design and Mechanistic Insights

Q. Q3: What experimental challenges arise in optimizing reaction yields for sulfur-containing pyrimidine derivatives?

A: Key challenges include:

  • Regioselectivity : Competing nucleophilic sites on the pyrimidine ring may require temperature-controlled reactions (e.g., 0–5°C to favor 4-position substitution) .
  • Oxidative Stability : Thioether bonds are prone to oxidation; inert atmospheres (N2_2) and antioxidants (e.g., BHT) are recommended during synthesis .

Q. Q4: How do electronic effects of substituents (e.g., 4-methoxyphenyl) influence reactivity?

A: The electron-donating methoxy group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack. Hammett substituent constants (σ values) can predict reactivity trends; for example, σpara_para-OCH3_3 = -0.27 indicates increased electron density .

Stability and Degradation Analysis

Q. Q5: What are the degradation pathways of this compound under ambient conditions?

A: Degradation primarily occurs via:

  • Hydrolysis : The thioether linkage may hydrolyze in acidic/alkaline conditions, forming thiol and ketone byproducts.
  • Photooxidation : Conjugated aromatic systems are susceptible to UV-induced radical formation, detected via HPLC-MS .

Q. Q6: How can stability studies be designed to account for organic matrix effects?

A: Stability protocols should include:

  • Temperature-controlled storage (e.g., -20°C under argon) to mitigate thermal/oxidative degradation.
  • Matrix-matched calibration using simulated wastewater or biological media to assess environmental interactions .

Data Contradiction and Validation

Q. Q7: How to resolve discrepancies between computational and experimental spectral data?

A: Cross-validate using:

  • DFT calculations : Compare computed 1H^1H-NMR chemical shifts (e.g., Gaussian09/B3LYP/6-311+G(d,p)) with experimental data.
  • Crystallography : X-ray structures provide definitive bond-length/angle data to refine computational models .

Q. Q8: Why might biological activity data vary across studies for structurally similar analogs?

A: Variations arise from:

  • Solubility differences : Methoxy vs. ethoxy substituents alter logP values (e.g., logP = 2.1 vs. 2.8), affecting membrane permeability.
  • Assay conditions : Buffer pH and serum protein content modulate compound bioavailability .

Methodological Best Practices

Q. Q9: What analytical techniques are critical for purity assessment?

A: Use orthogonal methods:

  • HPLC-UV/ELS : Detect polar/nonpolar impurities (e.g., column: C18, gradient elution with MeCN/H2_2O).
  • Elemental analysis : Confirm C/H/N/S ratios within 0.4% of theoretical values .

Q. Q10: How to design a structure-activity relationship (SAR) study for derivatives?

A: Focus on:

  • Core modifications : Replace thieno-pyrimidine with pyrrolo-pyrimidine to assess ring-size effects.
  • Substituent libraries : Synthesize analogs with varied alkyl/aryl groups at the 6-position and quantify bioactivity .

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